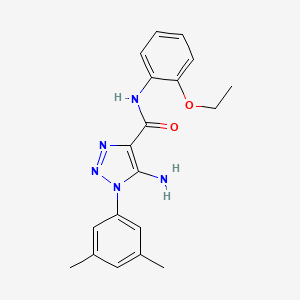

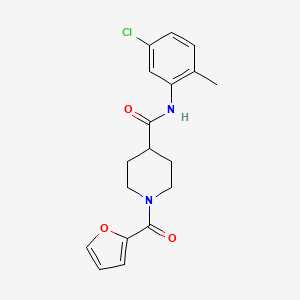

![molecular formula C15H15N3O2S B5541689 N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2-phenylacetamide](/img/structure/B5541689.png)

N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2-phenylacetamide involves complex reactions and processes. Almutairi et al. (2018) describe the synthesis of similar compounds, where N-acetylisatines were subjected to ring opening with different indole-bearing hydrazides to afford glyoxylamides (Almutairi et al., 2018). Another relevant synthesis process is outlined by El‐Gammal (2010), who prepared complexes of a similar compound, indicating intricate steps involving elemental analyses, spectral studies, and magnetic and thermal measurements (El‐Gammal, 2010).

Molecular Structure Analysis

The molecular structure of compounds closely related to N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2-phenylacetamide has been analyzed using various spectroscopic methods. Alizadeh et al. (2013) reported the structure of similar compounds using IR, 1H and 13C-NMR, and X-ray crystallography (Alizadeh, Saberi & Mokhtari, 2013).

Chemical Reactions and Properties

The chemical reactions and properties of this compound can be diverse. For example, Thomas et al. (2009) synthesized similar compounds and tested their antimicrobial and anti-inflammatory activities (Thomas, Geetha & Murugan, 2009). Shukla et al. (2012) explored the synthesis and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, highlighting the complexity of chemical properties of these compounds (Shukla et al., 2012).

Physical Properties Analysis

The physical properties of N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2-phenylacetamide and similar compounds include aspects like crystal structure, solubility, and thermal behavior. For instance, Wan et al. (2008) discussed the efficient ligands in copper-catalyzed coupling reactions of aryl halides with azole nucleophiles (Wan, Chai, Wu & Pan, 2008).

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and potential biological activities are critical. Karmakar & Baruah (2008) synthesized different hydrates of a related receptor, studying the interaction with acids (Karmakar & Baruah, 2008). Rao & Reddy (1994) synthesized beta-[2-(alkoxyethyl)oxy]- and beta-[[2-(N,N-dialkylamino)ethyl]oxy]acetamides containing an N-heteryl moiety, indicating the diverse chemical properties of these compounds (Rao & Reddy, 1994).

Scientific Research Applications

Antimicrobial Agents

Compounds structurally related to N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2-phenylacetamide have been investigated for their antimicrobial properties. For instance, N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides and related compounds have shown antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, as well as certain fungal strains like Candida albicans. Molecular docking studies of these compounds have also provided insights into their potential binding modes to target proteins, suggesting their utility as antimicrobial agents (Almutairi et al., 2018).

Anticancer Activity

Research into the anticancer activity of structurally similar compounds has also been significant. Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its derivatives, through multicomponent synthesis and subsequent reactions, have shown promising in vitro and in vivo antiproliferative potential against cancer cell lines, such as MCF-7 (breast cancer) and HepG-2 (liver cancer). These compounds have been evaluated for their ability to induce apoptosis in cancer cells, highlighting their potential as new apoptosis-inducing agents for cancer treatment (Gad et al., 2020).

Antiasthma Agents

The preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents has been explored through the human basophil histamine release assay. These compounds have been identified as mediator release inhibitors, demonstrating activity in the prevention of asthma attacks. This research provides a foundation for further pharmacological and toxicological studies of similar compounds for their potential application in asthma management (Medwid et al., 1990).

Antihypertensive Agents

The synthesis and screening of 2-aryl-5-hydrazino-1,3,4-thiadiazoles have uncovered their potential as antihypertensive agents. These compounds, particularly the 2-methylphenyl and 2-ethylphenyl derivatives, have shown significant hypotensive action due to a direct relaxant effect on vascular smooth muscle, offering a new avenue for the development of antihypertensive medications (Turner et al., 1988).

properties

IUPAC Name |

N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c19-14(9-12-5-2-1-3-6-12)16-11-15(20)18-17-10-13-7-4-8-21-13/h1-8,10H,9,11H2,(H,16,19)(H,18,20)/b17-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHBHXVCIGPELG-LICLKQGHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCC(=O)NN=CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC(=O)NCC(=O)N/N=C/C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49825600 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{3-[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]-3-oxopropyl}-3(2H)-pyridazinone](/img/structure/B5541621.png)

![methyl 2-({[5-(2-furyl)-3-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B5541642.png)

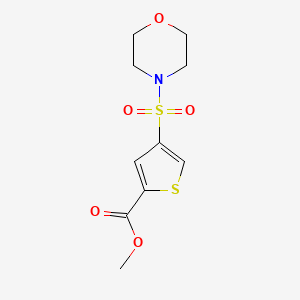

![4-[(isopropylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5541655.png)

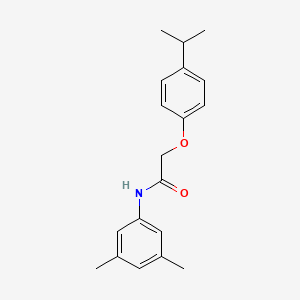

![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5541679.png)

![4-({4-methyl-5-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5541681.png)

![3-(1,3-dihydro-2H-isoindol-2-yl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]propanamide dihydrochloride](/img/structure/B5541695.png)

![(1S*,5R*)-3-[2-chloro-5-(trifluoromethyl)benzoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541705.png)